2,6-二氯-4-苯胺

描述

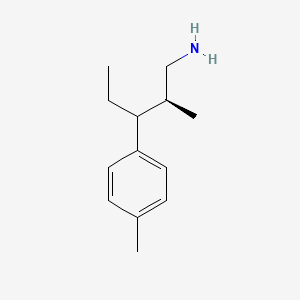

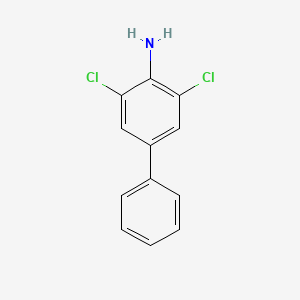

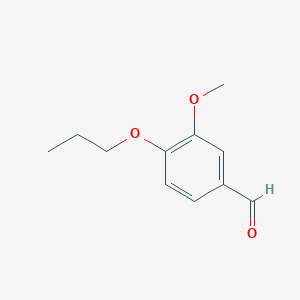

2,6-Dichloro-4-phenylaniline is a chemical compound with the CAS Number: 134006-32-9 . It has a molecular weight of 238.12 and its IUPAC name is 3,5-dichloro [1,1’-biphenyl]-4-amine . It is also an analogue of Diclofenac Sodium, a potent and nonselective anti-inflammatory agent .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-phenylaniline is 1S/C12H9Cl2N/c13-10-6-9 (7-11 (14)12 (10)15)8-4-2-1-3-5-8/h1-7H,15H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloro-4-phenylaniline are not detailed in the search results, it’s worth noting that related compounds like 2,6-dichloro-4-nitroaniline have been used in the construction of luminescent nanoclusters .科学研究应用

合成和化学应用

杀虫剂生产

2,6-二氯-4-苯胺是合成杀虫剂氟虫腈的关键中间体。一项研究展示了一种高效的合成工艺,总收率高达 84.3% (杨和春仁, 2006).

电化学氧化研究

已开展了包括 2,6-二氯-4-苯胺在内的氯苯胺电化学氧化的研究,以了解它们在乙腈溶液中的行为。这些研究对于电化学传感器和其他技术中的应用至关重要 (Kádár 等人,2001).

药物研究

它已被用于合成对 α2-肾上腺素能受体具有高亲和力的化合物,表明其在针对该受体开发药物中具有潜力 (Van Dort 等人,1987).

环丙烷甲酰胺衍生物合成

该化合物已被用于环丙烷甲酰胺衍生物的合成和生物活性研究,显示出杀虫和抗菌活性 (单,2008).

催化和化学反应

它的衍生物已用于各种催化和化学反应中,包括铜催化的 N-苯基苯胺的 N-芳基化,表明其在促进复杂化学过程中的作用 (曾等人,2011).

环境与分析化学

农药降解研究

已研究了 2,6-二氯-4-苯胺与酚类腐殖质成分反应的能力,表明其在环境降解过程中的作用及其潜在的环境影响 (Bollag 等人,1983).

分析化学应用

它已参与旨在改进分析方法的研究,例如用于测定土壤提取物和水中的铵的 Berthelot 反应,展示了其在增强分析技术中的实用性 (莱茵等人,1998).

作用机制

Target of Action

The primary target of 2,6-Dichloro-4-phenylaniline is the cyclooxygenase enzymes (COX-1 and COX-2) in human cells . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

2,6-Dichloro-4-phenylaniline acts as a potent and nonselective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. The IC50 values for human COX-1 and COX-2 are 4 and 1.3 nM respectively .

安全和危害

When handling 2,6-Dichloro-4-phenylaniline, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

生化分析

Biochemical Properties

It is known to have anti-Candida albicans activity

Cellular Effects

Given its structural similarity to Diclofenac Sodium, it may have similar effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an analogue of Diclofenac Sodium, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2,6-dichloro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPQHNGXMKRUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)

![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)

![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)